![molecular formula C16H23N3O2 B4194564 1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4194564.png)
1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane
Descripción general
Descripción
1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 1993 by Sterling Winthrop Inc. and has since been studied for its potential therapeutic applications.
Mecanismo De Acción
1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane 55,212-2 acts as a cannabinoid receptor agonist, binding to both the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of MAP kinase pathways.
Biochemical and Physiological Effects:
1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane 55,212-2 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane 55,212-2 in lab experiments is its well-characterized pharmacology and mechanism of action. This allows researchers to study the effects of cannabinoid receptor activation in a controlled and reproducible manner. However, one limitation is the potential for off-target effects, as 1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane 55,212-2 may interact with other receptors and signaling pathways.
Direcciones Futuras
There are several future directions for research on 1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane 55,212-2. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for addiction and substance abuse disorders. Additionally, further research is needed to fully understand the mechanisms underlying its therapeutic effects and to develop more selective and potent cannabinoid receptor agonists.
Aplicaciones Científicas De Investigación
1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane 55,212-2 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
1-(2-nitro-5-pyrrolidin-1-ylphenyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)15-8-7-14(17-9-5-6-10-17)13-16(15)18-11-3-1-2-4-12-18/h7-8,13H,1-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMIWWTONUMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-pyrrolidinylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4194485.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4194492.png)
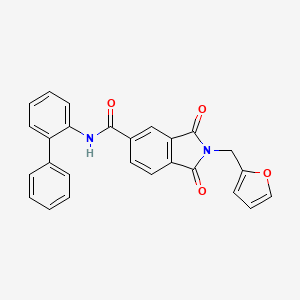
![N-bicyclo[2.2.1]hept-2-yl-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4194503.png)
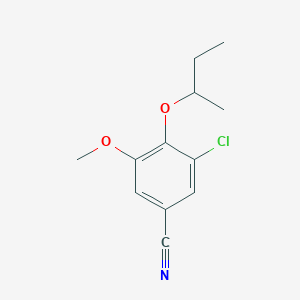
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4194522.png)
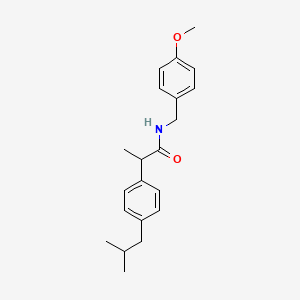
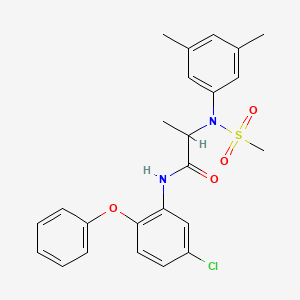
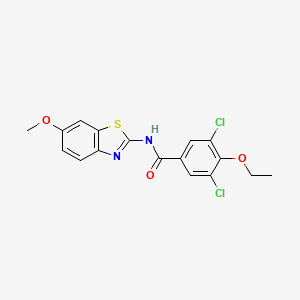
![1-(3,5-dimethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4194572.png)
![3-amino-N-(2-hydroxy-5-nitrophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4194574.png)
![7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide](/img/structure/B4194578.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4194586.png)
![2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4194588.png)